4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE
Overview
Description
4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-amino-4-(trifluoromethyl)benzoic acid to form the final product through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-amino-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 4-METHYL-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide moiety can interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitroaniline: Shares the nitro and methyl groups but lacks the trifluoromethyl and benzamide moieties.
4-nitro-3-(trifluoromethyl)aniline: Contains the nitro and trifluoromethyl groups but lacks the benzamide moiety
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzamide moiety allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c1-13-6-7-15(12-19(13)28(31)32)21(30)27-18-5-3-2-4-17(18)26-20(29)14-8-10-16(11-9-14)22(23,24)25/h2-12H,1H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVBRGHVGTZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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